2-(2-Ethyl-1,3-thiazol-4-yl)ethan-1-amine
Overview
Description
2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Mechanism of Action
Target of action
Thiazole derivatives, which include “2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine”, have been found to interact with various biological targets. These can include enzymes, receptors, and ion channels, among others . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of thiazole derivatives can vary widely, again depending on the exact structure of the compound. Some thiazole derivatives have been found to inhibit enzyme activity, while others might act as agonists or antagonists at various receptors .
Biochemical pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific pathways affected would depend on the compound’s target of action.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Thiazole derivatives, being slightly soluble in water and soluble in alcohol and ether , might have different ADME properties depending on their exact structure and the presence of other functional groups.
Result of action
The result of a compound’s action at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. For example, a thiazole derivative that acts as an enzyme inhibitor might result in decreased activity of that enzyme, leading to changes in the cell’s metabolic processes .
Biochemical Analysis
Biochemical Properties
2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives are known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic flux and metabolite levels within cells.
Cellular Effects
2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the expression of genes involved in oxidative stress response and apoptosis . This compound may also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . Long-term exposure to 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine may result in changes in cellular function, such as altered gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, this compound may be metabolized by aminotransferases, leading to the formation of metabolites that can further participate in biochemical reactions . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved.
Transport and Distribution
The transport and distribution of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine within cells and tissues are crucial for its biological activity. This compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within cells . The distribution of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can influence its interactions with target biomolecules and its overall efficacy.
Subcellular Localization
The subcellular localization of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine is important for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of 2-(2-Ethyl-1,3-thiazol-4-YL)ethanamine can affect its interactions with enzymes, proteins, and other biomolecules, influencing its overall biological activity.
Preparation Methods
The synthesis of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 2-ethylthiazole with ethylenediamine in the presence of a suitable catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine can be compared with other thiazole derivatives, such as:
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine: Similar structure but with a methyl group instead of an ethyl group.
2-(2-Methylthiazol-4-yl)ethanamine: Another derivative with a methyl group at a different position.
The uniqueness of 2-(2-Ethyl-1,3-thiazol-4-yl)ethanamine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-(2-ethyl-1,3-thiazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-2-7-9-6(3-4-8)5-10-7/h5H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUHGEGPUJTZCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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